![molecular formula C18H23N3O B2415351 (3R,5R,7R)-金刚烷-1-基(7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-基)甲酮 CAS No. 1797874-81-7](/img/structure/B2415351.png)
(3R,5R,7R)-金刚烷-1-基(7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a complex organic compound that features a unique structure combining an adamantane moiety with a dihydropyridopyrimidine ring system
科学研究应用
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the adamantane moiety’s known activity in this area.
Materials Science: Use in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the adamantane derivative, followed by the construction of the dihydropyridopyrimidine ring system. Key steps may include:
Adamantane Functionalization: Introduction of functional groups onto the adamantane core.
Cyclization Reactions: Formation of the dihydropyridopyrimidine ring through cyclization reactions involving appropriate precursors.
Coupling Reactions: Coupling of the adamantane derivative with the dihydropyridopyrimidine intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反应分析
Types of Reactions
(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
作用机制
The mechanism of action of (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The adamantane moiety is known to interact with the central nervous system, potentially modulating neurotransmitter release or receptor activity. The dihydropyridopyrimidine ring system may contribute additional binding interactions, enhancing the compound’s overall activity.
相似化合物的比较
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Pyridopyrimidines: A class of compounds with various biological activities, including kinase inhibition.
生物活性
The compound (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into two primary components:
- The adamantane moiety , which is known for its stability and ability to interact with various biological targets.
- The dihydropyrido-pyrimidine structure , which is often associated with biological activity in pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in cell signaling pathways.
- Inhibition of Protein Kinases : Preliminary studies suggest that the compound may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition could lead to cell cycle arrest in cancer cells, thereby reducing tumor growth.
- Antioxidant Activity : The presence of the adamantane structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
Biological Activity Data
Biological Activity | Mechanism | Reference |
---|---|---|
CDK Inhibition | Cell cycle arrest in cancer cells | |
Antioxidant Effects | Scavenging free radicals | |
Cytotoxicity | Induction of apoptosis in tumor cells |
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone resulted in significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.
- In Vivo Studies : Animal models have shown that administration of the compound leads to reduced tumor size and improved survival rates compared to control groups. These findings suggest potential for therapeutic use in oncology.
Safety and Toxicity
While promising, the safety profile of (3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone requires further investigation. Initial toxicity assessments indicate that the compound exhibits a favorable safety margin at therapeutic doses; however, long-term studies are necessary to fully evaluate its safety.
属性
IUPAC Name |
1-adamantyl(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c22-17(21-2-1-16-15(10-21)9-19-11-20-16)18-6-12-3-13(7-18)5-14(4-12)8-18/h9,11-14H,1-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXGAFQSKCIGAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。